molecular formula C18H17ClN2O4S B2652860 methyl 5-(((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 899956-03-7

methyl 5-(((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2652860
CAS No.: 899956-03-7
M. Wt: 392.85
InChI Key: GXDXLQATMIWNSL-UHFFFAOYSA-N
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Description

Methyl 5-(((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate ester core linked via a thioether bridge to a substituted imidazole ring. The imidazole moiety is functionalized with a 4-chlorobenzyl group at the 1-position and a hydroxymethyl group at the 5-position.

Properties

IUPAC Name

methyl 5-[[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-24-17(23)16-7-6-15(25-16)11-26-18-20-8-14(10-22)21(18)9-12-2-4-13(19)5-3-12/h2-8,22H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDXLQATMIWNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxylate group, an imidazole moiety, and a chlorobenzyl group. The presence of these functional groups contributes to its diverse biological activities.

Molecular Formula : C₁₈H₁₈ClN₃O₃S
Molecular Weight : 373.87 g/mol
CAS Number : 923194-56-3

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. In particular, studies have demonstrated that this compound shows promising activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.00 µg/mL
Escherichia coli16.00 µg/mL
Pseudomonas aeruginosa32.00 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of the compound has been evaluated through various in vitro studies. Notably, it has shown cytotoxic effects on several cancer cell lines.

Cell Line IC₅₀ (µg/mL)
HeLa (cervical cancer)62.37
HepG2 (liver cancer)75.50
Vero (normal kidney cells)>100

The results indicate that while the compound exhibits significant cytotoxicity against HeLa cells, it is less effective on normal Vero cells, suggesting a degree of selectivity that could be beneficial in therapeutic applications.

The proposed mechanism for the biological activity of this compound may involve the disruption of cellular processes through the inhibition of specific enzymes or pathways associated with cell proliferation and survival. For instance, the imidazole ring is known to interact with various biological targets, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Oriental Journal of Chemistry reported that derivatives of methyl furan carboxylate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines, revealing that modifications to the furan structure can enhance anticancer properties .
  • Structure-Activity Relationship (SAR) : Various studies have explored the SAR of related compounds, emphasizing how structural modifications influence biological activity. The presence of hydroxymethyl and thioether groups was particularly noted for enhancing activity against microbial strains .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have identified methyl 5-(((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate as a promising candidate for anticancer therapies. Its structure suggests potential interactions with biological targets involved in cancer cell proliferation and survival. For instance, research has indicated that compounds with imidazole moieties can inhibit tumor growth by interfering with specific signaling pathways .

Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it suitable for developing new antibiotics or antifungal agents. The presence of the imidazole ring is known to enhance the bioactivity against various pathogens, which could lead to effective treatments for infections resistant to conventional antibiotics .

Agricultural Applications

Pesticide Development
The compound's chemical structure indicates potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests can be harnessed to develop environmentally friendly agricultural inputs. Studies have shown that derivatives of imidazole can act as effective agrochemicals by targeting specific enzymes in pest metabolism .

Plant Growth Regulation
There is emerging evidence that compounds similar to this compound may influence plant growth and development. This can be attributed to their role in modulating hormonal pathways within plants, potentially leading to enhanced growth rates and resistance to stress conditions .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with unique properties. The incorporation of furan and imidazole units into polymer backbones can result in materials with enhanced thermal stability and mechanical strength, which are desirable for various industrial applications .

Nanotechnology
The use of this compound in nanotechnology is also being explored. Its ability to form stable complexes with metal ions can facilitate the development of nanomaterials for drug delivery systems and biosensors. These applications leverage the compound's chemical reactivity and stability under various conditions .

Summary Table of Applications

Field Application Potential Benefits
Medicinal ChemistryAnticancer agentInhibits tumor growth through specific signaling pathways
Antimicrobial propertiesEffective against resistant pathogens
AgriculturePesticide developmentEnvironmentally friendly pest control
Plant growth regulationEnhances growth rates and stress resistance
Materials SciencePolymer synthesisImproved thermal stability and mechanical strength
NanotechnologyDevelopment of drug delivery systems and biosensors

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Aromatic Rings

The 4-chlorobenzyl group in the target compound contrasts with fluorophenyl substituents in analogs like 2-[2-({2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-fluorobenzyl)acetamide (). For instance, chlorophenyl groups in ’s thiazole derivatives exhibited planar molecular conformations, while fluorophenyl groups adopted perpendicular orientations, suggesting substituent-dependent steric and electronic modulation .

Core Heterocyclic Systems

The target compound’s furan-carboxylate core differs from the benzoimidazol-2-one scaffold in ’s antitumor agents. Furan rings generally confer higher rigidity and lower metabolic stability compared to benzene rings, which may affect bioavailability. Conversely, the thioether linkage in the target compound mirrors sulfur-containing analogs in (e.g., cimetidine), where sulfur atoms enhance coordination to metal ions in enzymes like cytochrome P-450 .

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Furan-imidazole 4-Chlorobenzyl, hydroxymethyl ~423.89* Moderate solubility, thioether
2-[2-({2-[(3,5-Dimethylphenyl)amino]-… () Benzimidazole 4-Fluorobenzyl, acetamide 456.536 High polarity, enzyme inhibition
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-…thiazole () Thiazole-triazole Chlorophenyl, fluorophenyl ~500† Planar conformation
Cimetidine () Imidazole Cyano, dimethylaminomethyl 252.34 Cytochrome P-450 inhibition

*Calculated based on molecular formula; †Estimated from analogous structures.

Enzyme Interactions

The imidazole-thioether motif in the target compound resembles cimetidine (), which inhibits cytochrome P-450 via imidazole coordination to heme iron. However, cimetidine’s cyano group enhances inhibition efficacy, whereas the target compound’s hydroxymethyl group may reduce metabolic interference due to increased hydrophilicity .

Antitumor Potential

While direct data are absent, ’s 5-hydrosulfonyl-benzimidazolones show antitumor activity via sulfonamide-mediated apoptosis.

Physicochemical and Crystallographic Properties

The hydroxymethyl group in the target compound may facilitate hydrogen bonding, improving crystal lattice stability compared to non-polar analogs.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

How can researchers resolve discrepancies in NMR data when characterizing the thioether linkage?

Advanced
Discrepancies in 1^1H/13^13C NMR signals for the thioether (-S-CH2_2-) group may arise from:

  • Dynamic rotational barriers : Variable-temperature NMR (VT-NMR) can assess conformational flexibility .
  • Impurity interference : Cross-validate with HSQC/HMBC 2D-NMR to confirm connectivity .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3_3 to identify solvent-induced shifts .

Q. Example Data Contradiction :

Observed δ (ppm)Expected δ (ppm)Resolution Method
3.85 (broad)3.70–3.80Recrystallization in DMF/acetic acid

What spectroscopic methods are critical for confirming the compound’s structure?

Q. Basic

  • FTIR : Confirm ester C=O (1720–1740 cm1^{-1}), hydroxyl (-OH, 3400 cm1^{-1}), and thioether (C-S, 650–700 cm1^{-1}) .
  • NMR :
    • 1^1H: Imidazole protons (δ 7.2–7.8), furan protons (δ 6.3–6.5), and methylene bridges (δ 4.0–4.5) .
    • 13^13C: Ester carbonyl (δ 165–170), imidazole carbons (δ 120–140) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+^+ with <2 ppm error .

What strategies improve the yield of imidazole ring formation during synthesis?

Advanced
Low yields in imidazole cyclization often result from:

  • Incomplete dehydration : Use Dean-Stark traps or molecular sieves to remove water .
  • Catalyst selection : Replace acetic acid with p-toluenesulfonic acid (PTSA) for faster cyclization .
  • Temperature control : Optimize reflux duration (3–8 hrs) to balance yield vs. side reactions .

Q. Comparative Data :

CatalystSolventTemp (°C)Yield (%)
Acetic acidAcOH12055
PTSAToluene11072

How is the crystal structure determined, and what software is typically employed?

Q. Basic

  • X-ray crystallography : Single crystals grown via slow evaporation (solvent: DCM/ethanol).
  • Software : SHELXL for refinement (hydrogen bonding, thermal parameters) and Mercury for visualization .
  • Validation : Check R-factor (<5%) and electron density maps for missing/ambiguous atoms .

How can unexpected by-products during imidazole alkylation be addressed?

Advanced
By-products (e.g., di-alkylated species) arise from:

  • Over-alkylation : Control stoichiometry (1:1 molar ratio of alkylating agent to imidazole) .
  • Competitive nucleophiles : Use protecting groups (e.g., trityl for tetrazole moieties) to block undesired sites .
  • Purification : Employ preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound .

What computational methods assist in predicting the compound’s bioactivity?

Q. Advanced

  • Molecular docking (AutoDock/Vina) : Screen against target proteins (e.g., COX-1/2) using PDB structures .
  • DFT calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps for reactivity insights .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

How can hydrolysis of the ester group be minimized during storage?

Q. Basic

  • Storage conditions : Keep at −20°C in anhydrous DMSO or under nitrogen atmosphere .
  • Stabilizers : Add 0.1% w/v ascorbic acid to prevent oxidative degradation .

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